5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol
Description
Properties
CAS No. |
156638-83-4 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
5-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]indol-2-ol |
InChI |
InChI=1S/C14H17NO/c1-15-13-6-4-2-3-5-11(13)12-9-10(16)7-8-14(12)15/h7-9,16H,2-6H2,1H3 |
InChI Key |
BAHOYABULMMMHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCCCC2)C3=C1C=CC(=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol can be achieved through a multi-step process involving the Fischer indole synthesis. This method typically involves the reaction of cycloheptanone with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Chemical Properties and Structure
5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol has the molecular formula C14H17NO and a molecular weight of 229.29 g/mol. The compound features a bicyclic structure that is essential for its biological activity. The presence of the hydroxyl group (-OH) contributes to its solubility and reactivity.
Antimicrobial Activity
Research indicates that 5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 16 | 100 |
| Escherichia coli | 20 | 100 |
| Pseudomonas aeruginosa | 14 | 100 |
These results suggest its potential as a lead compound for developing new antimicrobial agents aimed at treating resistant bacterial infections .
Anticancer Properties
The compound has also been evaluated for anticancer activity. Studies on various cancer cell lines demonstrated dose-dependent cytotoxicity:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 90 |
| 10 | 65 |
| 20 | 40 |
At a concentration of 20 µM, the compound reduced cell viability by approximately 60%, indicating significant potential for cancer therapy .
Neuroprotective Effects
Emerging research suggests that this compound may offer neuroprotective benefits. Experimental results from neuronal cell cultures exposed to oxidative stress showed increased survival rates when treated with the compound:
| Treatment | Cell Survival Rate (%) |
|---|---|
| Control | 30 |
| Compound (10 µM) | 70 |
| Compound (20 µM) | 85 |
These findings highlight the potential for applications in treating neurodegenerative diseases .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interactions between this compound and biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and guide further drug development efforts.
Material Science Applications
In addition to its biological applications, 5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol is being explored for its utility in material science. Its unique structure allows it to serve as a building block for synthesizing novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at Position 2
The hydroxyl group at position 2 distinguishes the target compound from analogs with alternative substituents:
Key Insight : The hydroxyl group in the target compound may favor interactions with polar biological targets, whereas bulky substituents (e.g., tert-butyl) enhance stability but reduce solubility.
Modifications on the Cycloheptane Ring
Variations in saturation and functionalization of the cycloheptane ring impact conformational rigidity and bioactivity:
Fluorination (e.g., Cinsebrutinib) optimizes pharmacokinetics.
Functionalization with Heterocycles
Triazole and acetyl modifications on the indole core are common in bioactive derivatives:
Key Insight : Triazole groups improve synthetic versatility and bioavailability, while the hydroxyl group in the target compound may confer selectivity for hydroxylase or oxidase enzymes.
Biological Activity
5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol is C₁₄H₁₇NO. Its structure includes a bicyclic system with an indole moiety that is known for various pharmacological activities. The compound's specific stereochemistry and functional groups contribute to its unique biological profile.
Biological Activities
1. Antimicrobial Properties
Research indicates that 5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
2. Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the p53 pathway. The compound's ability to inhibit tumor cell proliferation has been attributed to its interaction with specific cellular receptors involved in growth signaling.
3. Neuroprotective Effects
Emerging evidence suggests that 5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol may possess neuroprotective properties. It has been observed to reduce oxidative stress and inflammation in neuronal cells. These effects could be beneficial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
The biological activity of 5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol can be attributed to several mechanisms:
- Receptor Modulation : The compound interacts with various receptors involved in signaling pathways that regulate cell survival and proliferation.
- Enzyme Inhibition : It has been found to inhibit certain enzymes that are critical for the survival of pathogens and cancer cells.
- Oxidative Stress Reduction : By scavenging free radicals and enhancing antioxidant defenses within cells, this compound helps mitigate oxidative damage.
Case Studies
-
Antimicrobial Activity Study
- Objective : To evaluate the efficacy of 5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol against bacterial strains.
- Method : Disk diffusion method was employed on various bacterial cultures.
- Results : The compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.
-
Anticancer Activity Assessment
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Method : MTT assay was used to determine cell viability post-treatment.
- Results : A dose-dependent decrease in viability was observed in breast cancer (MCF7) and lung cancer (A549) cell lines.
Data Table
| Biological Activity | Assessed Effect | Methodology | Observed Outcome |
|---|---|---|---|
| Antimicrobial | Growth inhibition | Disk diffusion assay | Significant inhibition noted |
| Anticancer | Cytotoxicity | MTT assay | Dose-dependent viability reduction |
| Neuroprotective | Oxidative stress reduction | Cell culture assays | Decreased markers of oxidative stress |
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Catalyst/Solvent | Temp/Time | Yield | Reference |
|---|---|---|---|---|
| Cyclization | CuI/PEG-400:DMF | RT, 12 hrs | 30–35% | |
| Photoredox Acylation | Ru(bpy)₃²⁺/CH₃CN | 25°C, 24 hrs | 48% |
How should researchers resolve contradictions in spectral data (e.g., NMR, HRMS) for this compound?
Q. Methodological Approach :
- NMR Analysis : Use deuterated DMSO for resolving tautomeric forms. For example, indolic protons often appear as singlets at δ 8.5–8.6 ppm, while methyl groups on cycloheptane rings resonate at δ 1.2–1.5 ppm .
- HRMS Validation : Cross-check experimental m/z with theoretical values (e.g., [M+Na]⁺: 328.1308 calculated vs. 328.1310 observed) to confirm molecular integrity .
- Contradiction Resolution : Replicate synthesis under inert atmospheres (N₂/Ar) to minimize oxidation artifacts, which can alter spectral profiles .
What computational methods are suitable for modeling the electronic structure of this compound?
Advanced DFT Applications :
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections can predict thermochemical properties (e.g., atomization energies ±2.4 kcal/mol accuracy). Basis sets like 6-311G++(d,p) are recommended for modeling the cycloheptane-indole system’s steric and electronic effects .
Q. Key Parameters :
- HOMO-LUMO Gap : Correlates with redox potential in antioxidant studies.
- NBO Analysis : Reveals hyperconjugation in the indole-cycloheptane junction.
What pharmacological applications are suggested by structural analogs of this compound?
Drug Discovery Insights :
Indole derivatives exhibit neuroprotective and antioxidant activity. For instance, 3-(triazolyl)indole-5-ol analogs reduced ischemic damage in vitro (EC₅₀: 10–50 μM) via radical scavenging. Molecular docking studies indicate potential binding to kinase domains (e.g., CDK5) .
Q. Table 2: Bioactivity Data for Analogues
| Compound | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| 3-(Triazolyl)indole-5-ol | ROS Scavenging | 15 μM | |
| Carbazole-triazole | CDK5 Inhibition | 2.1 μM |
How can researchers optimize reaction yields in large-scale syntheses?
Q. Advanced Process Optimization :
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., dimerization) .
- Catalyst Recycling : Immobilized CuI on mesoporous silica enhances turnover number (TON > 50) .
What strategies mitigate challenges in purifying polycyclic indole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
